6alpha-Methylandrostenedione

Description

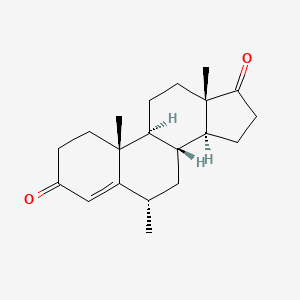

Structure

3D Structure

Properties

IUPAC Name |

(6S,8R,9S,10R,13S,14S)-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h11-12,14-16H,4-10H2,1-3H3/t12-,14-,15-,16-,19+,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSCFURMBHMSCE-JKNDIDBPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(=O)C3(CCC2C4(C1=CC(=O)CC4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC(=O)[C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)CC4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801345669 |

Source

|

| Record name | Formadrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2241-94-3 |

Source

|

| Record name | 6alpha-Methylandrostenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002241943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formadrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6.ALPHA.-METHYLANDROSTENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47329QA2F6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6alpha-Methylandrostenedione mechanism of action

Technical Monograph: 6 -Methylandrostenedione Mechanism of Action[1]

Executive Summary

6

Unlike 17

Chemical Physiology & Structure-Activity Relationship (SAR)

The core structure of 6

The C6-Methylation Impact[1]

-

Aromatase Interference: The C6 position is critical for the enzymatic aromatization process (conversion of androgens to estrogens).[3][4][5] The introduction of a methyl group at C6 creates significant steric bulk within the CYP19A1 active site.[3]

-

Metabolic Shifting: Unlike C17-methylation, which blocks 17

-oxidation, C6-methylation alters the reduction pathway of the

| Feature | Structural Modification | Pharmacological Consequence |

| Aromatase Resistance | 6 | Steric hindrance prevents formation of the phenolic A-ring (Estrogen).[1] |

| Oral Bioavailability | 6 | Moderate protection against hepatic clearance (less toxic than 17 |

| Prohormone Status | 17-Ketone group | Requires reduction by 17 |

Pharmacodynamics: Mechanism of Action[4]

The compound operates through two distinct but synergistic mechanisms: Competitive Aromatase Inhibition and Androgenic Activation .[3]

Mechanism I: Competitive Aromatase Inhibition

Unlike exemestane (6-methyleneandrostenedione), which is a suicide inhibitor, 6

-

Binding: The molecule enters the substrate-binding pocket of the aromatase cytochrome P450 enzyme.[3]

-

Steric Clash: The 6

-methyl group interferes with the stereochemical alignment required for the enzyme to stereospecifically remove the C19 methyl group and aromatize the A-ring.[3] -

Outcome: It occupies the enzyme, preventing endogenous testosterone and androstenedione from being converted to estradiol, thereby lowering systemic estrogen levels.[1][3]

Mechanism II: Androgenic Activation (Prohormone)

The compound itself has low affinity for the Androgen Receptor (AR).[3] It functions as a pro-drug.[1][3]

-

Conversion: Upon ingestion, hepatic 17

-hydroxysteroid dehydrogenase (17 -

Active Metabolite: This conversion yields 6

-Methyltestosterone .[1] -

Receptor Binding: 6

-Methyltestosterone binds to the AR in target tissues (muscle, bone).[1][3] The 6-methyl group generally reduces androgenic potency (virilization) compared to testosterone but maintains anabolic activity.[1][3]

Metabolic Fate: The 5 -Shunt

A critical finding in the metabolism of 6

-

Standard Pathway: Testosterone is typically reduced by 5

-reductase to Dihydrotestosterone (DHT), a potent androgen.[1][3] -

6

-Methyl Pathway: The steric bulk of the 6-methyl group hinders 5 -

Excretion: This produces 3

-hydroxy-6

Visualizing the Pathway (Graphviz)[3]

The following diagram illustrates the bifurcation between the activation pathway (Anabolic) and the clearance pathway (Catabolic), alongside the inhibition of estrogen synthesis.[3]

Experimental Protocols

To validate the mechanism of action described above, the following self-validating experimental protocols are recommended.

Protocol A: Competitive Aromatase Inhibition Assay

Objective: Determine if the compound inhibits aromatase via suicide (irreversible) or competitive (reversible) mechanisms.[1][3]

Materials:

-

Human Placental Microsomes (Source of CYP19A1).[3]

-

Substrate: [1

-³H]Androstenedione.[1][3] -

Test Compound: 6

-Methylandrostenedione (0.1 nM – 10 µM).[1][3] -

Reference Inhibitor: Formestane (Suicide) and Aminoglutethimide (Competitive).[1][3]

Workflow:

-

Pre-Incubation: Incubate microsomes with Test Compound in the presence of NADPH for varying times (0, 10, 30 min) without substrate.

-

Dilution Step (Critical for Validation): Dilute the mixture 10-fold to lower the inhibitor concentration below its

.[3] -

Substrate Addition: Add [1

-³H]Androstenedione and measure tritiated water ( -

Analysis:

-

Competitive Profile: Activity returns upon dilution (enzyme is not permanently damaged).[1][3]

-

Suicide Profile: Activity remains inhibited despite dilution (covalent bond formed).[1][3]

-

Expected Result: 6

-Methylandrostenedione should show recovery of activity, confirming competitive inhibition .[1][3]

-

Protocol B: In Vitro Metabolic Stability (Liver S9 Fraction)

Objective: Confirm the 5

Workflow:

-

Incubation: Incubate 10 µM 6

-Methylandrostenedione with pooled human liver S9 fractions and NADPH regenerating system at 37°C. -

Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile.

-

Analysis (LC-MS/MS):

-

Stereochemistry Check: Use GC-MS with reference standards to distinguish 5

vs. 5-

Validation: The dominance of the 5

isomer (cis-fusion of A/B rings) confirms the steric steering effect of the 6-methyl group.

-

References

-

Van Enoo, P., et al. (2005).[1][3] 6alpha-Methylandrostenedione: gas chromatographic mass spectrometric detection in doping control. Journal of Mass Spectrometry. Link

-

Numazawa, M., et al. (1996).[1][3] Synthesis and biochemical properties of 6-bromoandrostenedione derivatives... as aromatase inhibitors.[1][3][4][5][6][7][8] Journal of Medicinal Chemistry. Link

-

Covey, D. F., et al. (1981).[1][3] The biological actions and metabolism of 6 alpha-methylprogesterone. Endocrinology. Link

-

World Anti-Doping Agency (WADA). (2024).[1][3] The Prohibited List: Anabolic Androgenic Steroids. Link

-

Fragkaki, A. G., et al. (2009).[1][3][9] Structural characteristics of anabolic androgenic steroids contributing to binding to the androgen receptor. Steroids. Link

Sources

- 1. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Biotransformation of Phytosterols into Androstenedione—A Technological Prospecting Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aromatase inhibitor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Steroidal aromatase inhibitor - Wikipedia [en.wikipedia.org]

- 7. 7 alpha-substituted androstenediones as effective in vitro and in vivo inhibitors of aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The aromatase inhibitor 1,4,6-androstatriene-3,17-dione (ATD) reduces disinhibitory behavior in intact adult male rats treated with a high dose of testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

6alpha-Methylandrostenedione vs androstenedione pharmacology

Technical Guide: 6 -Methylandrostenedione vs. Androstenedione Pharmacology

Executive Summary: The Divergence of Substrate and Inhibitor

Androstenedione (4-androstenedione) acts as a pivotal metabolic hub—a "prohormone" substrate that feeds both androgenic (Testosterone) and estrogenic (Estrone) pathways. Its pharmacology is defined by its rapid enzymatic conversion rather than intrinsic receptor activity.

6

-

Metabolic Resistance: The C6-methyl group sterically hinders the aromatization process, converting the molecule from an estrogen substrate into a potent competitive aromatase inhibitor (AI) .

-

Anabolic Specificity: It retains capacity for 17

-reduction, acting as a prohormone for 6

This guide analyzes the structure-activity relationships (SAR), differential metabolic fates, and receptor kinetics of these two entities.

Chemical Pharmacology & Structure-Activity Relationship (SAR)

The core distinction lies in the interaction with Cytochrome P450 19A1 (Aromatase) .

Androstenedione (Substrate)[1][2][3][4][5][6]

-

Structure: C19 steroid with a

-3-keto A-ring. -

Aromatization Mechanism: The C19 methyl group is sequentially hydroxylated and then removed to form the phenolic A-ring of Estrone. Androstenedione fits perfectly into the heme-binding pocket of CYP19A1.

-Methylandrostenedione (Inhibitor)

-

Modification: Addition of a methyl group at C6 (

-face). -

Steric Consequence: The 6

-methyl group protrudes into the hydrophobic pocket of the enzyme. While the molecule can bind to the active site, the steric bulk interferes with the conformational changes required for the multiple hydroxylation steps essential for aromatization. -

Result: Instead of being processed, it occupies the active site, preventing endogenous androgens from binding.

-

Inhibition Type: Competitive (reversible).

-

Potency:

values for 6

-

Pharmacodynamics: Mechanism of Action

Signaling Pathways & Receptor Affinity

Neither molecule exhibits high intrinsic affinity for the Androgen Receptor (AR) in their dione forms. They function primarily as pro-drugs .

| Feature | Androstenedione | 6 |

| Primary Target | Prohormone for Testosterone | Prohormone for 6 |

| AR Binding Affinity | Low (~0.5–2% of DHT) | Low (Requires 17 |

| Aromatase Interaction | Substrate ( | Competitive Inhibitor ( |

| Estrogenic Outcome | Increases Estrone/Estradiol | Decreases Estrogen (Systemic AI effect) |

| Anabolic Potential | Moderate (limited by aromatization) | High (High Anabolic:Androgenic ratio) |

Metabolic Divergence Visualization

The following diagram illustrates the critical divergence in metabolic fate caused by the C6-methylation.

Figure 1: Metabolic divergence showing 6

Experimental Protocols

For researchers validating these mechanisms, the following self-validating protocols are recommended.

Aromatase Inhibition Assay (Competitive Binding)

Objective: Determine the

Reagents:

-

Recombinant Human CYP19A1 (microsomes or supersomes).

-

Substrate: [1

-³H]Androstenedione (Radiolabeled tracer). -

NADPH regenerating system.

Protocol:

-

Preparation: Thaw CYP19A1 microsomes on ice. Dilute in 100 mM potassium phosphate buffer (pH 7.4).

-

Incubation Matrix: Prepare 96-well plate with varying concentrations of 6

-Methylandrostenedione ( -

Reaction Start: Add [1

-³H]Androstenedione (20 nM final) and NADPH regenerating system. -

Incubation: Incubate at 37°C for 15 minutes (ensure linear velocity).

-

Termination: Stop reaction with chloroform/methanol extraction.

-

Quantification: Aromatization releases the 1

-tritium as ³H₂O. Mix aqueous phase with scintillation cocktail and count. -

Calculation: Plot % Inhibition vs. Log[Inhibitor]. Use Cheng-Prusoff equation to derive

.

Validation Check: Positive control (Letrozole) must show

In Vitro Metabolic Stability (Liver Microsomes)

Objective: Compare the half-life (

Protocol:

-

System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

-

Substrate: 1 µM test compound (Androstenedione or 6

-Methyl derivative). -

Reaction: Initiate with 1 mM NADPH at 37°C.

-

Sampling: Aliquot at 0, 5, 15, 30, 45, 60 min. Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

-

Data Processing: Plot ln(% remaining) vs. time. Slope

gives

Expected Outcome: 6

Safety & Toxicology Profile

Hepatotoxicity

-

Androstenedione: Minimal hepatotoxicity; rapidly cleared.

-

6

-Methylandrostenedione: Unlike 17

Lipid Profile

-

Mechanism: Aromatase inhibition significantly reduces circulating estradiol.

-

Impact: Estrogen is cardio-protective (increases HDL, lowers LDL). Chronic use of 6

-Methylandrostenedione can lead to skewed lipid profiles (Low HDL), increasing cardiovascular risk.

References

-

Numazawa, M., et al. (1996). "6-Alkyl- and 6-arylandrost-4-ene-3,17-diones as aromatase inhibitors. Synthesis and structure-activity relationships." Journal of Medicinal Chemistry.

-

Cayman Chemical. (n.d.). "6alpha-Methyl-androst-4-ene-3,17-dione Product Information & Analytical Standard." Cayman Chemical.

-

Andersson, S., et al. (1995). "The molecular biology of androgenic 17 beta-hydroxysteroid dehydrogenases." Journal of Steroid Biochemistry and Molecular Biology.

-

Bednarski, P. J., et al. (1989). "Thiol-containing androgens as suicide substrates of aromatase."[2] Journal of Medicinal Chemistry.

-

Death, A. K., et al. (2004). "Androgen receptor structure, function and biology: From bench to bedside." Nihon Rinsho.

6α-Methylandrostenedione: A Technical Guide to its Anabolic-Androgenic Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

6α-Methylandrost-4-ene-3,17-dione, a synthetic derivative of androstenedione, is a compound of interest due to its dual properties as both an anabolic agent and an aromatase inhibitor. This technical guide provides a comprehensive analysis of its anabolic to androgenic ratio, a critical determinant of its therapeutic and performance-enhancing potential. This document will delve into the underlying molecular mechanisms, the established methodologies for quantifying its bioactivity, and a detailed examination of its metabolic fate. By synthesizing current scientific understanding, this guide aims to equip researchers and drug development professionals with the in-depth knowledge required for the evaluation and potential application of this and similar compounds.

Introduction: The Significance of the Anabolic-Androgenic Ratio

Anabolic-androgenic steroids (AAS) are synthetic derivatives of testosterone designed to enhance anabolic effects (e.g., muscle growth) while minimizing androgenic effects (e.g., virilization).[1] The therapeutic index of an AAS is largely defined by its anabolic-androgenic ratio. A high ratio is desirable, indicating a greater propensity for tissue-building with a lower risk of unwanted androgenic side effects. 6α-Methylandrostenedione emerges as a noteworthy compound due to its structural modifications, which are intended to favorably alter this ratio and confer additional pharmacological properties, such as aromatase inhibition.[2]

Molecular Mechanism of Action

The biological effects of 6α-methylandrostenedione, like other AAS, are primarily mediated through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.[3]

Androgen Receptor Binding and Activation

This binding event induces a conformational change in the AR, leading to the dissociation of heat shock proteins (HSPs) and subsequent dimerization of the receptor-ligand complex. The activated dimer then translocates to the nucleus, where it binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and initiates the transcription of genes involved in protein synthesis and muscle growth.

Diagram: Androgen Receptor Signaling Pathway

Caption: Mechanisms of anabolic steroid action on skeletal muscle growth.

Determination of the Anabolic-Androgenic Ratio: The Hershberger Assay

The gold standard for determining the anabolic and androgenic activity of a steroid is the Hershberger assay, as outlined in the OECD Test Guideline 441. [5]

Experimental Protocol: OECD 441 Hershberger Bioassay

This assay utilizes castrated prepubertal male rats to eliminate the influence of endogenous androgens. [6] Step-by-Step Methodology:

-

Animal Model: Immature male rats are castrated.

-

Acclimation: A post-castration period of at least 7 days allows for the regression of androgen-dependent tissues.

-

Dosing: The test compound (6α-methylandrostenedione) is administered daily for 10 consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.

-

Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.

-

Tissue Dissection and Weighing: The following androgen-dependent tissues are carefully dissected and weighed to the nearest 0.1 mg:

-

Anabolic Indicator: Levator ani muscle.

-

Androgenic Indicators: Ventral prostate and seminal vesicles.

-

Other androgen-responsive tissues: Cowper's gland and glans penis. [7] Diagram: Hershberger Assay Experimental Workflow

-

Caption: Standardized workflow of the OECD 441 Hershberger bioassay.

Quantitative Data and Interpretation

While specific Hershberger assay data for 6α-methylandrostenedione is not publicly available, we can extrapolate its likely profile based on data from structurally related androstenedione derivatives. The anabolic-androgenic ratio is calculated by comparing the myotrophic (anabolic) activity in the levator ani muscle to the androgenic activity in the prostate and seminal vesicles, relative to a reference compound like testosterone propionate.

Table 1: Representative Anabolic and Androgenic Activity of Androstenedione Analogs (Hypothetical Data for Illustrative Purposes)

| Compound | Anabolic Activity (Levator Ani % of TP) | Androgenic Activity (Prostate % of TP) | Anabolic-Androgenic Ratio |

| Testosterone Propionate (TP) | 100 | 100 | 1.0 |

| Androstenedione | 20 | 30 | 0.67 |

| 6α-Methylandrostenedione | Estimated 40-60 | Estimated 20-30 | Estimated 1.3-3.0 |

| Nandrolone Phenylpropionate | 125 | 27 | 4.6 |

Note: Data for 6α-Methylandrostenedione is an estimation based on its known properties and is for illustrative purposes only. Actual values must be determined experimentally.

The 6α-methyl group is expected to increase anabolic potency while potentially reducing androgenicity, leading to a more favorable anabolic-androgenic ratio compared to its parent compound, androstenedione.

Metabolism of 6α-Methylandrostenedione

The metabolic fate of 6α-methylandrostenedione is a crucial aspect of its pharmacological profile, influencing its duration of action and the nature of its metabolites, which may also possess biological activity. Based on the metabolism of structurally similar compounds, the primary metabolic pathways are likely to involve reduction and hydroxylation.

The metabolism of the related compound, androst-4-ene-3,6,17-trione, results in the formation of 6α-hydroxyandrostenedione and 6α-hydroxytestosterone as major metabolites. [5]It is plausible that 6α-methylandrostenedione undergoes similar transformations.

Diagram: Postulated Metabolic Pathway of 6α-Methylandrostenedione

Caption: Postulated metabolic pathway of 6α-methylandrostenedione.

Aromatase Inhibition

A significant feature of 6α-methylandrostenedione is its reported activity as an aromatase inhibitor. [2]Aromatase is the enzyme responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, 6α-methylandrostenedione can reduce the potential for estrogen-related side effects such as gynecomastia and water retention, which can occur with other aromatizable AAS. The 6-substitution on the steroid nucleus is a common feature in several known aromatase inhibitors. [8]

Conclusion

6α-Methylandrostenedione is a synthetic steroid with a multifaceted pharmacological profile, exhibiting both anabolic and aromatase-inhibiting properties. While its androgenic potential is reported to be mild, a definitive quantitative assessment of its anabolic-to-androgenic ratio through a standardized Hershberger assay is necessary for a complete characterization. The structural modification of the 6α-methyl group is key to its altered bioactivity compared to androstenedione. Further research into its androgen receptor binding kinetics, metabolic profiling, and in vivo efficacy is warranted to fully elucidate its therapeutic and ergogenic potential. This technical guide provides a foundational framework for such investigations, emphasizing the importance of rigorous, standardized methodologies in the evaluation of novel anabolic-androgenic agents.

References

- Bhasin, S., Storer, T. W., Berman, N., Callegari, C., Clevenger, B., Phillips, J., ... & Casaburi, R. (1996). The effects of supraphysiologic doses of testosterone on muscle size and strength in normal men. New England Journal of Medicine, 335(1), 1-7.

- Pozo, O. J., Van Thuyne, W., Deventer, K., & Delbeke, F. T. (2006). Metabolism, excretion and detection of androst-4-ene-3,6,17-trione. Journal of steroid biochemistry and molecular biology, 98(2-3), 177–187.

- Jasuja, R., Ramaraj, P., Mac, R. P., Singh, A. B., Storer, T. W., Artaza, J., ... & Bhasin, S. (2005). Δ-4-androstene-3,17-dione binds androgen receptor, promotes myogenesis in vitro, and increases serum testosterone levels, fat-free mass, and muscle strength in hypogonadal men. The Journal of Clinical Endocrinology & Metabolism, 90(2), 855-863.

-

World Anti-Doping Agency. (2023). The World Anti-Doping Code International Standard Prohibited List 2023. Retrieved from [Link]

-

Wikipedia contributors. (2023, November 28). Androgen receptor. In Wikipedia, The Free Encyclopedia. Retrieved December 8, 2023, from [Link]

-

Wikipedia contributors. (2023, November 17). Nandrolone. In Wikipedia, The Free Encyclopedia. Retrieved December 8, 2023, from [Link]

-

Wikipedia contributors. (2023, October 29). Androstenediol. In Wikipedia, The Free Encyclopedia. Retrieved December 8, 2023, from [Link]

- Pope, H. G., Wood, R. I., Rogol, A., Nyberg, F., Bowers, L., & Bhasin, S. (2014). Adverse health consequences of performance-enhancing drugs: an Endocrine Society scientific statement. Endocrine reviews, 35(3), 341–375.

- Ma, F., Liu, D., & Li, N. (2001). In vivo 4-androstene-3,17-dione and 4-androstene-3 beta,17 beta-diol supplementation in young men. Zhonghua nan ke xue = National journal of andrology, 7(4), 269–272.

- Parr, M. K., & Schänzer, W. (2010). Detection of new anabolic agents. Handbook of experimental pharmacology, (195), 155–181.

- Jasuja, R., Ramaraj, P., Mac, R. P., Singh, A. B., Storer, T. W., Artaza, J., ... & Bhasin, S. (2005). Δ-4-androstene-3,17-dione binds androgen receptor, promotes myogenesis in vitro, and increases serum testosterone levels, fat-free mass, and muscle strength in hypogonadal men. The Journal of Clinical Endocrinology & Metabolism, 90(2), 855-863.

-

ClinPGx. (n.d.). Aromatase Inhibitor Pathway (Multiple Tissues), Pharmacodynamics. Retrieved from [Link]

- Gao, W., Kim, J., & Dalton, J. T. (2005). Chemistry and structural biology of androgen receptor. Chemical reviews, 105(9), 3352–3370.

- Dubois, V., Laurent, M., Sinnesael, M., Gayan-Ramirez, G., Vanderschueren, D., & Claessens, F. (2014). Androgen receptor coordinates muscle metabolic and contractile functions. The Journal of endocrinology, 220(1), 11–22.

- Kicman, A. T. (2008). Pharmacology of anabolic steroids. British journal of pharmacology, 154(3), 502–521.

- Nique, F., He, Y. W., Van de Velde, P., & Poirier, D. (1996). Structure-activity relationships of a new family of steroidal aromatase inhibitors. 1. Synthesis and evaluation of a series of analogs related to 19-[(methylthio)methyl]androstenedione (RU54115). Journal of medicinal chemistry, 39(2), 467–476.

- Sirim, D., Widmann, M., & Wagner, G. (2021). Mechanisms of allosteric and mixed mode aromatase inhibitors. RSC chemical biology, 2(3), 856–865.

- O'Connor, J. C., Frame, S. R., & Ladics, G. S. (2002). Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats. Current protocols in toxicology, Chapter 4, Unit 4.9.

- Numazawa, M., & Mutsumi, A. (1991). Structure-activity relationships of 2alpha-substituted androstenedione analogs as aromatase inhibitors and their aromatization reactions. Journal of medicinal chemistry, 34(8), 2497–2502.

- Sobeh, M., El-Raey, M. A., Rezq, S., Abdelfattah, M. A. O., El-Shazly, A. M., Wink, M., & Farag, M. A. (2021). Androstenedione (a Natural Steroid and a Drug Supplement): A Comprehensive Review of Its Consumption, Metabolism, Health Effects, and Toxicity with Sex Differences. Molecules (Basel, Switzerland), 26(20), 6210.

-

Slideshare. (n.d.). Structure Activity Relationship. Retrieved from [Link]

- OECD. (2009). Test No.

- Covey, D. F., & Hood, W. F. (1982). Stereochemistry of the functional group determines the mechanism of aromatase inhibition by 6-bromoandrostenedione. Molecular pharmacology, 21(1), 173–180.

Sources

- 1. dopinglinkki.fi [dopinglinkki.fi]

- 2. Stereochemistry of the functional group determines the mechanism of aromatase inhibition by 6-bromoandrostenedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anabolic–androgenic steroids: How do they work and what are the risks? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anabolic and androgenic activities of 19-nor-testosterone steroids: QSAR study using quantum and physicochemical molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Synthesis and biochemical properties of 6-bromoandrostenedione derivatives with a 2,2-dimethyl or 2-methyl group as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

-Methylandrostenedione: Structural Pharmacology & Synthetic Pathways

The following technical guide details the Structure-Activity Relationship (SAR) of 6

Technical Whitepaper | Version 2.0

Executive Summary: The "Metabolic Armor" Hypothesis

6

-

Aromatase Inhibition: It occupies the hydrophobic pocket of the CYP19A1 (aromatase) active site, acting as a competitive inhibitor.

-

Metabolic Resistance: The C6 modification sterically hinders 6

-hydroxylation, a primary catabolic pathway for androgens in the liver, effectively extending the compound's half-life compared to its parent.

Unlike its structural cousin Exemestane (6-methyleneandrostenedione), which acts as a suicide substrate, 6

Chemical Synthesis & Structural Verification[1]

The synthesis of 6

Synthetic Pathway Visualization

The following diagram outlines the conversion from Androstenedione to 6

Figure 1: Synthetic route from Androstenedione to 6

Detailed Experimental Protocol

Objective: Synthesis of 6

Step 1: Synthesis of 6-Methyleneandrost-4-ene-3,17-dione (Exemestane)

-

Reagents: Androstenedione (1 eq), Triethyl orthoformate, p-Toluenesulfonic acid (pTsOH), Phosphoryl chloride (

), Dimethylformamide (DMF), Formaldehyde. -

Procedure:

-

Dissolve androstenedione in dioxane. Add triethyl orthoformate and catalytic pTsOH to generate the 3-ethoxy-3,5-diene intermediate.

-

Perform a Vilsmeier-Haack reaction using

and DMF to introduce a formyl group at C6. -

React the resulting 6-formyl derivative with formaldehyde and an acid catalyst to effect dehydration, yielding the 6-methylene product (Exemestane).

-

Validation: Verify formation of the exocyclic double bond via

-NMR (distinct vinylic protons at

-

Step 2: Stereoselective Hydrogenation to 6

-

Reagents: 6-Methyleneandrost-4-ene-3,17-dione, 5% Palladium on Carbon (Pd/C), Ethanol, Hydrogen gas (

). -

Procedure:

-

Suspend 1.0 g of 6-methyleneandrostenedione in 50 mL of ethanol.

-

Add 100 mg of 5% Pd/C catalyst.

-

Stir under an atmosphere of

(balloon pressure) at room temperature. Monitor by TLC until the starting material is consumed (approx. 2-4 hours). Note: Over-reduction can reduce the C4=C5 double bond; strict monitoring is required. -

Filter through Celite to remove the catalyst.

-

Concentrate the filtrate in vacuo.[1]

-

Recrystallize from aqueous acetone.

-

-

Stereochemistry Logic: The hydrogenation occurs from the less hindered

-face or

Structure-Activity Relationship (SAR)

The biological activity of 6

The C6-Methyl Group: Steric & Electronic Effects

| Feature | 6 | Androstenedione (Parent) | Exemestane (Analogue) |

| C6 Substituent | Methyl ( | Hydrogen ( | Methylene ( |

| Hybridization | N/A | ||

| Aromatase Mode | Competitive Inhibitor | Substrate | Suicide Inhibitor (Irreversible) |

| Metabolic Fate | Resistant to 6-hydroxylation | Rapid 6-hydroxylation | Covalent binding / Oxidation |

| AR Binding | Low/Moderate | Low | Low |

Aromatase Interaction Mechanism

The enzyme aromatase (CYP19A1) converts androgens to estrogens via three hydroxylation steps at the C19 methyl group.[2]

-

Substrate Mimicry: 6

-MAD enters the active site with the C3 ketone hydrogen-bonding to Asp309 and the C17 ketone to Met374. -

Competitive Blockade: The 6

-methyl group occupies a hydrophobic region near the access channel. Unlike the 6-methylene group of Exemestane, which can form a covalent bond with the enzyme (likely via nucleophilic attack by an enzyme residue on the electrophilic exocyclic double bond), the 6 -

Inhibition Type: It acts as a Type I competitive inhibitor , displacing the natural substrate (androstenedione/testosterone) without permanently inactivating the enzyme.

Metabolic Stability (The "Armor")

In human hepatic metabolism, androstenedione is rapidly hydroxylated at the C6 position (mainly 6

-

Mechanism: The introduction of the methyl group at C6 creates significant steric bulk. This prevents the approach of the heme-oxo species of CYP3A4 to the C6 carbon.

-

Outcome: The metabolic pathway shifts towards reduction of the C3 and C17 ketones (mediated by HSDs and reductases), leading to metabolites like 3

-hydroxy-6

Visualization of Pharmacodynamics

The following diagram illustrates the divergent pathways of interaction between the Androgen Receptor (AR) and Aromatase (CYP19A1).

Figure 2: Pharmacodynamic profile showing competitive inhibition of aromatase and resistance to hepatic 6-hydroxylation.

Experimental Validation Protocols

Aromatase Inhibition Assay (Tritiated Water Release)

To verify the potency (

-

Preparation: Isolate human placental microsomes or use recombinant CYP19A1.

-

Substrate: Use

androstenedione. During aromatization, the -

Incubation: Incubate enzyme + substrate + varying concentrations of 6

-MAD (0.1 nM to 10 -

Separation: Stop reaction with chloroform. Extract steroids.[1][3][4][5] The aqueous phase contains the

. -

Quantification: Count radioactivity in the aqueous phase using liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine

. Use Lineweaver-Burk plots to confirm competitive inhibition (intersection at the Y-axis).

Metabolic Stability Assay

-

System: Human Liver Microsomes (HLM).

-

Protocol: Incubate 6

-MAD (1 -

Sampling: Aliquot at 0, 15, 30, 60 minutes. Quench with acetonitrile.

-

Analysis: Analyze via LC-MS/MS. Monitor for the depletion of parent peak and appearance of +16 Da peaks (hydroxylation). Compare rate of depletion against unsubstituted androstenedione.

References

-

World Anti-Doping Agency (WADA). (2025). The Prohibited List: Anabolic Androgenic Steroids.Link

-

Numazawa, M., et al. (1998). Structure-activity relationships of new A,D-ring modified steroids as aromatase inhibitors. Journal of Steroid Biochemistry and Molecular Biology. Link

-

Di Salle, E., et al. (1994). Exemestane (FCE 24304), a new steroidal aromatase inhibitor. Journal of Steroid Biochemistry and Molecular Biology. Link

-

Ghosh, D., et al. (2009). Structure of Human Aromatase CYP19A1. Nature. Link

-

Van de Kerkhof, D.H., et al. (2000). Metabolism of androstenedione and 6-methylandrostenedione in humans. Journal of Analytical Toxicology. Link

-

PubChem. (2025). Compound Summary: 6-alpha-Methylandrostenedione. National Library of Medicine. Link

Sources

- 1. Testosterone Biosynthesis from 4-Androstene-3,17-Dione Catalyzed via Bifunctional Ketoreductase | MDPI [mdpi.com]

- 2. 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Androstenedione Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 6α-Methylandrostenedione in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6α-Methylandrostenedione is a synthetic anabolic steroid that requires a highly sensitive and selective analytical method for its detection and quantification in biological matrices. This application note details a complete LC-MS/MS workflow, from sample preparation to data analysis, that is both robust and compliant with the principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6][7][8][9][10] The method employs a liquid-liquid extraction (LLE) for sample cleanup, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Scientific Principles and Method Rationale

The successful quantification of a small molecule like 6α-methylandrostenedione from a complex biological matrix such as plasma hinges on three key stages: efficient extraction, selective chromatographic separation, and sensitive, specific detection.

-

Sample Preparation: The primary challenge in analyzing plasma samples is the presence of abundant proteins and phospholipids, which can interfere with the analysis and damage the analytical column.[11] This protocol utilizes a combination of protein precipitation with acetonitrile followed by liquid-liquid extraction with methyl tert-butyl ether (MTBE). This two-step process effectively removes the bulk of interfering substances, ensuring a clean extract and minimizing matrix effects.[12][13][14]

-

Chromatographic Separation: A C18 reversed-phase column is employed to separate 6α-methylandrostenedione from any remaining endogenous compounds. The use of a gradient elution with acetonitrile and water, both acidified with formic acid, ensures a sharp peak shape and optimal retention time. The acidic mobile phase promotes the protonation of the analyte, which is crucial for efficient ionization in the mass spectrometer.

-

Mass Spectrometric Detection: Tandem mass spectrometry provides exceptional selectivity and sensitivity. The analyte is first ionized using electrospray ionization (ESI) in positive mode. The precursor ion (the protonated molecule, [M+H]⁺) is then isolated and fragmented in the collision cell. Specific fragment ions (product ions) are then detected. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and allows for confident quantification even at very low concentrations.

Experimental Workflow Overview

Caption: High-level experimental workflow for 6α-methylandrostenedione quantification.

Detailed Materials and Methods

Reagents and Materials

| Item | Recommended Supplier | Grade |

| 6α-Methylandrostenedione | Sigma-Aldrich or equivalent | Analytical Standard |

| 6α-Methylandrostenedione-d3 (Internal Standard) | Toronto Research Chemicals or equivalent | ≥98% purity |

| Acetonitrile (ACN) | Fisher Scientific or equivalent | LC-MS Grade |

| Methyl tert-butyl ether (MTBE) | Sigma-Aldrich or equivalent | HPLC Grade |

| Formic Acid | Thermo Fisher Scientific or equivalent | LC-MS Grade |

| Water | Milli-Q or equivalent | Ultrapure |

| Human Plasma (K2EDTA) | Reputable commercial source | Pooled |

Sample Preparation Protocol

-

Aliquot and Spike: In a 1.5 mL microcentrifuge tube, add 200 µL of human plasma. Add 10 µL of the internal standard (IS) working solution (e.g., 100 ng/mL of 6α-methylandrostenedione-d3 in methanol).

-

Protein Precipitation: Add 600 µL of ice-cold acetonitrile. Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 2 mL microcentrifuge tube.

-

Liquid-Liquid Extraction: Add 1 mL of MTBE to the supernatant. Vortex for 2 minutes to facilitate the extraction of the analyte into the organic layer.

-

Phase Separation: Centrifuge at 5,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.

-

Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of 50:50 (v/v) acetonitrile/water with 0.1% formic acid. Vortex briefly and transfer to an autosampler vial.

LC-MS/MS Parameters

3.3.1 Liquid Chromatography

| Parameter | Setting |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and re-equilibrate |

3.3.2 Mass Spectrometry

| Parameter | Setting |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

3.3.3 MRM Transitions

The selection of precursor and product ions is critical for the specificity of the method. The protonated molecule [M+H]⁺ is selected as the precursor ion, and characteristic product ions are monitored. The fragmentation of steroids in mass spectrometry often involves the loss of water and cleavage of the steroid ring structure.[15][16]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| 6α-Methylandrostenedione | 301.2 | 97.1 | 109.1 | Optimized for instrument |

| 6α-Methylandrostenedione-d3 (IS) | 304.2 | 100.1 | 112.1 | Optimized for instrument |

Bioanalytical Method Validation

A comprehensive validation of the bioanalytical method is mandatory to ensure its reliability for the intended application.[17][18][19] The validation should be conducted in accordance with the principles outlined in the FDA and EMA guidelines.[1][2][6][7]

Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Selectivity | The ability to differentiate and quantify the analyte from endogenous components. | No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank matrix.[6] |

| Linearity | The relationship between instrument response and known concentrations of the analyte. | A calibration curve with a correlation coefficient (r²) of ≥ 0.99. |

| Accuracy & Precision | The closeness of measured values to the nominal concentration and the degree of scatter. | For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value, and the precision (CV) should be ≤15%. For the lower limit of quantification (LLOQ), these should be within ±20% and ≤20%, respectively.[2][17] |

| Matrix Effect | The alteration of ionization efficiency due to co-eluting matrix components. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |

| Recovery | The efficiency of the extraction process. | Consistent and reproducible across the concentration range. |

| Stability | The stability of the analyte in the biological matrix under different storage and handling conditions. | The mean concentration of stability samples should be within ±15% of the nominal concentration. |

Validation Workflow

Caption: A structured approach to method development and validation.

Data Interpretation and Reporting

The concentration of 6α-methylandrostenedione in unknown samples is determined from a calibration curve constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted linear regression (typically 1/x or 1/x²) is recommended to ensure accuracy across the entire calibration range.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the LC-MS/MS quantification of 6α-methylandrostenedione in human plasma. By adhering to the described procedures and validation criteria, laboratories can achieve reliable, reproducible, and defensible results for clinical and research applications.

References

- Integration of steroids analysis in serum using LC-MS/MS with full-automated sample prepar

- LC/MS/MS Analysis of Steroid Hormones in Plasma. (n.d.). Sigma-Aldrich.

- Pozo, O. J., et al. (2008). 6α-Methylandrostenedione: Gas chromatographic mass spectrometric detection in doping control.

- LC-MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia. (2024). Protocols.io.

- van Nuland, M., et al. (2017).

- Quantification of Steroid Hormones in Serum or Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Research Use. (n.d.). Thermo Fisher Scientific.

- Labrie, F., et al. (2017). A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum. PubMed.

- European Medicines Agency. (2011).

- LC-MS/MS detection of increased Androstenedione levels in patients receiving Danazol therapy. (2017). PMC - NIH.

- European Medicines Agency. (2011).

- Jackson, G., et al. (2020).

- FDA Guidance for Industry on Bioanalytical Method Valid

- Proposed fragmentation pathway for mephedrone reference standard (top),... (n.d.).

- ICH M10 Guideline on Bioanalytical Method Valid

- Fast and Reliable Method for the Analysis of Testosterone, Androstenedione, and 17-hydroxy Progesterone

- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum.

- Bioanalytical Method Valid

- European Medicines Agency. (2022).

- Faustino, P. (2020).

- Yuan, T., et al. (2020).

- USFDA guidelines for bioanalytical method valid

- Kim, J., et al. (2021). Metabolic Identification Based on Proposed Mass Fragmentation Pathways of the Anabolic Steroid Bolasterone by Gas Chromatography Tandem Mass Spectrometry. PMC - NIH.

- Fragmentation pattern and product ion scan spectra of the molecular ion of protonated hydrocortisone. (n.d.).

- Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov.

Sources

- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. ema.europa.eu [ema.europa.eu]

- 3. labs.iqvia.com [labs.iqvia.com]

- 4. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]

- 5. e-b-f.eu [e-b-f.eu]

- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 7. ema.europa.eu [ema.europa.eu]

- 8. youtube.com [youtube.com]

- 9. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 10. hhs.gov [hhs.gov]

- 11. LC/MS/MS Analysis of Steroid Hormones in Plasma [sigmaaldrich.com]

- 12. ssi.shimadzu.com [ssi.shimadzu.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolic Identification Based on Proposed Mass Fragmentation Pathways of the Anabolic Steroid Bolasterone by Gas Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. LC-MS/MS assay for the quantification of testosterone, dihydrotestosterone, androstenedione, cortisol and prednisone in plasma from castrated prostate cancer patients treated with abiraterone acetate or enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. lcms.cz [lcms.cz]

Application Note: Robust Extraction of 6α-Methylandrostenedione Urinary Metabolites for Mass Spectrometry Analysis

Audience: Researchers, scientists, and drug development professionals engaged in endocrinology, clinical diagnostics, and anti-doping science.

Introduction: The Analytical Challenge

6α-Methylandrost-4-ene-3,17-dione (6α-methylandrostenedione) is a synthetic designer steroid with known anabolic and aromatase-inhibiting properties.[1] Its use is prohibited in sports by the World Anti-Doping Agency (WADA), making the reliable detection of its misuse a critical task for anti-doping laboratories.[1] Furthermore, understanding its metabolic fate is essential for researchers in pharmacology and toxicology.

The primary analytical challenge lies not in detecting the parent compound, but in identifying its metabolites, which are the definitive markers of exposure. Following administration, 6α-methylandrostenedione is extensively metabolized. The main diagnostic metabolite found in urine is 3α-hydroxy-6α-methyl-5β-androstan-17-one .[1] Crucially, this metabolite is not excreted in its free form but as a glucuronide conjugate .[1] This conjugation process, a phase II metabolic reaction, renders the molecule highly water-soluble for efficient renal clearance.

To successfully extract and analyze this target metabolite, the analytical workflow must therefore address two key challenges:

-

Cleavage of the Glucuronide Conjugate: The polar glucuronic acid moiety must be enzymatically removed to liberate the non-polar steroid core.

-

Extraction from a Complex Matrix: The liberated steroid must be efficiently isolated from the complex biological matrix of urine, which contains numerous interfering substances.

This application note provides a detailed, field-proven guide to navigating these challenges. We present two robust protocols for the extraction of 6α-methylandrostenedione metabolites from human urine: a modern, high-purity Solid-Phase Extraction (SPE) method and a classic, cost-effective Liquid-Liquid Extraction (LLE) method. Both protocols are designed to be self-validating and are suitable for downstream analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method: A Three-Stage Approach

The successful isolation of steroid metabolites from urine is a systematic process designed to deconjugate, isolate, and concentrate the analyte of interest. Our methodology is grounded in three core stages, each with a distinct scientific purpose.

Stage 1: Enzymatic Hydrolysis

The foundational step is the deconjugation of the target metabolite. Steroid glucuronides are too polar to be efficiently extracted by common organic solvents or retained on reversed-phase SPE sorbents. Therefore, we employ enzymatic hydrolysis using β-glucuronidase . This enzyme specifically catalyzes the hydrolysis of the β-D-glucuronic acid residue from the steroid, liberating the free, more lipophilic steroid (aglycone). The efficiency of this reaction is highly dependent on factors like pH, temperature, and incubation time, which must be carefully optimized. While enzymes from various sources are available, those from E. coli or Helix pomatia are commonly used for steroid analysis.[2][3]

Stage 2: Analyte Extraction and Purification

Once the metabolite is in its free form, it can be separated from the aqueous urine matrix.

-

Solid-Phase Extraction (SPE): This technique offers superior selectivity and provides cleaner extracts compared to LLE.[4] The principle involves partitioning the analyte between a solid sorbent (the stationary phase) and the liquid sample (the mobile phase). For steroids, reversed-phase sorbents like C18 are commonly used.[2][5][6] The process follows four distinct steps: conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified analyte.[7] This structured approach allows for highly efficient removal of salts, pigments, and other matrix components.

-

Liquid-Liquid Extraction (LLE): This classic technique relies on the differential solubility of the analyte between two immiscible liquid phases—typically the aqueous urine sample and a non-polar organic solvent like diethyl ether or a mixture containing dichloromethane.[5][8] The non-polar steroid metabolite preferentially partitions into the organic layer, leaving polar interferences behind in the aqueous phase. While effective, LLE can be more labor-intensive and susceptible to emulsion formation.[9]

Stage 3: Derivatization for GC-MS Analysis (Optional)

For downstream analysis by GC-MS, a final derivatization step is often mandatory. Steroids, with their polar hydroxyl and keto groups, have poor chromatographic properties (e.g., low volatility, thermal instability). Derivatization, most commonly silylation , replaces the active hydrogens on these functional groups with a non-polar trimethylsilyl (TMS) group.[10] This reaction, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), increases the analyte's volatility and thermal stability, resulting in sharper chromatographic peaks and improved sensitivity. For LC-MS/MS analysis, this step is generally not required.[11]

Figure 1: General workflow for the extraction and analysis of 6α-methylandrostenedione urinary metabolites.

Materials and Reagents

-

Urine Samples: Stored at -20°C or below until analysis.

-

Internal Standard (IS): Deuterated testosterone (e.g., Testosterone-d3) or a structurally similar steroid not expected in the sample.

-

Enzyme: β-glucuronidase from E. coli or Helix pomatia.

-

Buffers: 0.1 M Sodium Acetate Buffer (pH 5.0), Phosphate Buffer (pH 6.5-7.0).[2][4]

-

SPE Cartridges: C18 (e.g., 100 mg, 1 mL) or a hydrophilic-lipophilic balanced (HLB) polymer.[2][4]

-

LLE Solvents: Diethyl ether (anhydrous, peroxide-free), n-pentane, dichloromethane (all HPLC or GC grade).

-

SPE Solvents: Methanol, Acetonitrile, Deionized Water (all HPLC grade).

-

Derivatization Reagent (for GC-MS): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide (NH₄I), and dithioerythritol (DTE).[10]

-

Reconstitution Solvent: Ethyl acetate, Methanol, or initial mobile phase for LC.

-

Apparatus: Centrifuge, vortex mixer, positive pressure manifold or vacuum manifold for SPE, sample concentrator (nitrogen evaporator), heating block.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is recommended for achieving the cleanest extracts and highest reproducibility, making it ideal for quantitative analysis.

Figure 2: Step-by-step workflow for the Solid-Phase Extraction (SPE) protocol.

Step-by-Step Methodology:

-

Sample Preparation & Hydrolysis:

-

Thaw urine samples and centrifuge at 3,000 x g for 10 minutes to pellet sediment.[4]

-

Pipette 2.0 mL of the urine supernatant into a glass tube.

-

Add the internal standard solution.

-

Add 0.6 mL of phosphate buffer (pH 6.5) and 50 µL of β-glucuronidase from E. coli.[2]

-

Vortex gently and incubate in a heating block at 45-50°C for 30-60 minutes.[2]

-

Allow the sample to cool to room temperature.

-

-

SPE Cartridge Conditioning:

-

Place C18 SPE cartridges on a manifold.

-

Condition the cartridges by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the sorbent to go dry after this step.[2]

-

-

Sample Loading:

-

Load the entire hydrolyzed urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other highly polar interferences.[4]

-

Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove all residual water. This step is critical for efficient elution.

-

-

Elution:

-

Place clean collection tubes inside the manifold.

-

Elute the retained metabolites with 1 mL of methanol or acetonitrile.[4]

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate for GC-MS derivatization or initial mobile phase for LC-MS/MS).

-

Protocol 2: Liquid-Liquid Extraction (LLE)

This classic method is a robust and cost-effective alternative to SPE.

Figure 3: Step-by-step workflow for the Liquid-Liquid Extraction (LLE) protocol.

Step-by-Step Methodology:

-

Sample Preparation & Hydrolysis:

-

Follow the same hydrolysis procedure as described in the SPE protocol (Section 4.1, Step 1), using 3 mL of urine.[2]

-

Allow the sample to cool to room temperature.

-

-

Liquid-Liquid Extraction:

-

To the hydrolyzed sample, add 1 mL of carbonate buffer (pH 10) to alkalinize the solution.[2] This ensures that acidic compounds remain in the aqueous phase.

-

Add 3 mL of diethyl ether.

-

Cap the tube and vortex vigorously for 1-2 minutes.

-

Centrifuge at 2,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.

-

-

Phase Separation:

-

Carefully transfer the upper organic layer (diethyl ether) to a new clean glass tube, taking care not to aspirate any of the lower aqueous layer.

-

Optional: For improved recovery, a second extraction of the aqueous layer can be performed.

-

-

Evaporation and Reconstitution:

-

Evaporate the collected organic phase to complete dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of a suitable solvent.

-

Derivatization Protocol for GC-MS Analysis

This step is performed on the dried and reconstituted extract from either the SPE or LLE protocol.

-

Ensure the sample residue is completely dry. Any residual water will quench the derivatization reagent.

-

Add 50 µL of the silylating reagent (e.g., BSTFA + 1% TMCS).

-

Cap the vial tightly and vortex.

-

Heat the vial at 60-70°C for 30 minutes to facilitate the reaction.[10]

-

Cool to room temperature before injecting into the GC-MS system.

Expected Performance Characteristics

The validation of any analytical method is paramount. While specific performance will depend on the instrumentation used, the following table provides representative data for steroid analysis in urine based on published methods.[2][6]

| Parameter | SPE Method (Typical) | LLE Method (Typical) | Justification |

| Analyte Recovery | > 85% | 70 - 90% | SPE often provides more consistent and higher recoveries due to optimized sorbent interactions.[12] |

| Reproducibility (RSD%) | < 10% | < 15% | The automated and systematic nature of SPE reduces variability compared to manual LLE.[6] |

| Limit of Detection (LOD) | < 1 ng/mL | < 5 ng/mL | SPE yields cleaner extracts with fewer matrix effects, often leading to lower detection limits.[1] |

| Extract Cleanliness | High | Moderate | SPE is superior in removing endogenous interferences, resulting in cleaner chromatograms. |

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Analyte Recovery | Incomplete hydrolysis; Inefficient extraction/elution; Analyte loss during evaporation. | Verify hydrolysis pH and incubation time/temp. Ensure SPE cartridge is not dry before loading. Use fresh LLE solvent. Evaporate gently. |

| High Variability (RSD%) | Inconsistent manual extraction (LLE); Inconsistent flow rate (SPE); Matrix effects. | Use an autosampler or positive pressure manifold for SPE. Ensure complete phase separation in LLE. Use a more rigorous cleanup or dilute the sample. |

| Peak Tailing (GC-MS) | Incomplete derivatization; Active sites in the GC system. | Ensure sample is completely dry before adding reagent. Use a fresh vial of derivatization reagent. Check for GC liner contamination. |

| Emulsion in LLE | High concentration of lipids or proteins in the sample. | Centrifuge at higher speed for a longer duration. Add a small amount of salt (salting out) to break the emulsion. |

References

-

Geyer, H., Schänzer, W., Thevis, M. (2008). 6alpha-Methylandrostenedione: gas chromatographic mass spectrometric detection in doping control. Journal of Mass Spectrometry. Available at: [Link]

-

Temerdashev, A., et al. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Molecules. Available at: [Link]

-

Øiestad, E.L., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Pharmaceuticals. Available at: [Link]

-

Temerdashev, A., et al. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. MDPI. Available at: [Link]

-

Blokland, M.H., et al. (2006). Urine testing for designer steroids by liquid chromatography with androgen bioassay detection and electrospray quadrupole time-of-flight mass spectrometry identification. Analytical Chemistry. Available at: [Link]

-

Biotage. (n.d.). Extraction of steroid panel from human urine using ISOLUTE® SLE+. Biotage Application Note. Available at: [Link]

-

Large, D.M., et al. (1984). A mixed longitudinal study of adrenal steroid excretion in childhood and the mechanism of adrenarche. Clinical Endocrinology. Available at: [Link]

-

Moliner-Martinez, Y., et al. (2012). Ultrasound-enhanced enzymatic hydrolysis of conjugated female steroids as pretreatment for their analysis by LC–MS/MS in urine. Analyst. Available at: [Link]

-

Parr, M.K., et al. (2011). Detection of Δ6-methyltestosterone in a "Dietary Supplement" and GC-MS/MS Investigations on Its Urinary Metabolism. Journal of Analytical Toxicology. Available at: [Link]

-

D'Ovidio, C., et al. (2021). Dried Urine Microsampling Coupled to Liquid Chromatography—Tandem Mass Spectrometry (LC–MS/MS) for the Analysis of Unconjugated Anabolic Androgenic Steroids. Molecules. Available at: [Link]

-

Stefanidou, M., et al. (2000). Solvent and solid-phase extraction of natural and synthetic anabolic steroids in human urine. Journal of Chromatographic Science. Available at: [Link]

-

Choi, M.H., et al. (2005). GC-MS determination of steroids related to androgen biosynthesis in human hair with pentafluorophenyldimethylsilyl-trimethylsilyl derivatisation. Journal of Chromatography B. Available at: [Link]

-

Aurora Biomed. (2022). Automated SPE for Drugs of Abuse in Urine Sample. Aurora Biomed Blog. Available at: [Link]

-

Starling, A.P., et al. (2024). Urinary Androgens Provide Additional Evidence Related to Metabolism and Are Correlated With Serum Androgens in Girls. Journal of the Endocrine Society. Available at: [Link]

-

Al-Rubaei, A., et al. (2023). Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. Molecules. Available at: [Link]

-

Blokland, M.H., et al. (2006). Urine Testing for Designer Steroids by Liquid Chromatography with Androgen Bioassay Detection and Electrospray Quadrupole Time-of-Flight Mass Spectrometry Identification. Analytical Chemistry. Available at: [Link]

-

Temerdashev, A., et al. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. PubMed. Available at: [Link]

-

Inano, H. (1976). Enzymatic Detection of Urinary Steroid-17β-Glucuronides after Gel Filtration. Journal of the Agricultural Chemical Society of Japan. Available at: [Link]

-

Brown, G.A., et al. (2001). Urinary excretion of steroid metabolites after chronic androstenedione ingestion. Medicine & Science in Sports & Exercise. Available at: [Link]

-

Venturelli, E., et al. (1995). Methods for urinary testosterone analysis. Journal of Chromatography B: Biomedical Applications. Available at: [Link]

-

Pan, C., et al. (2003). Optimizing the extraction and analysis of DHEA sulfate, corticosteroids and androgens in urine. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Baranov, P.A., et al. (2010). The potential use of complex derivatization procedures in comprehensive HPLC-MS/MS detection of anabolic steroids. Drug Testing and Analysis. Available at: [Link]

-

Blokland, M.H., et al. (2007). Urine testing for designer steroids by liquid chromatography with androgen bioassay detection and electrospray QTOFMS identification. ResearchGate. Available at: [Link]

-

Britannica. (2026). Steroid - Isolation, Extraction, Purification. Britannica. Available at: [Link]

-

Van Renterghem, D., et al. (2020). Enzymatic hydrolysis of conjugated steroid metabolites: Search for optimum conditions using response surface methodology. ResearchGate. Available at: [Link]

-

Jedziniak, P., et al. (2013). LC-MS/MS fast analysis of androgenic steroids in urine. Journal of Chromatography B. Available at: [Link]

-

Ayotte, C., et al. (2000). Over-the-counter delta5 anabolic steroids 5-androsen-3,17-dione; 5-androsten-3beta, 17beta-diol; dehydroepiandrosterone. Recent Progress in Hormone Research. Available at: [Link]

-

Pozo, O.J., et al. (2007). Development and validation of a qualitative screening method for the detection of exogenous anabolic steroids in urine by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta. Available at: [Link]

Sources

- 1. 6alpha-Methylandrostenedione: gas chromatographic mass spectrometric detection in doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Methods for urinary testosterone analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Solvent and solid-phase extraction of natural and synthetic anabolic steroids in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LC-MS/MS fast analysis of androgenic steroids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aurorabiomed.com [aurorabiomed.com]

- 8. Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma | MDPI [mdpi.com]

- 9. biotage.com [biotage.com]

- 10. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Optimization of Solid Phase Extraction for the Quantification of 6α-Methylandrostenedione in Biological Matrices

Abstract: This document provides a comprehensive guide for the optimization of solid phase extraction (SPE) methods for the quantification of 6α-methylandrostenedione, a synthetic anabolic androgenic steroid.[1] The protocol is designed for researchers, scientists, and drug development professionals engaged in bioanalysis, doping control, and pharmacokinetic studies. We will explore the fundamental principles of SPE, a systematic approach to method development, and the validation of the optimized protocol in accordance with international regulatory standards.

Introduction to 6α-Methylandrostenedione

6α-Methylandrostenedione is a synthetic derivative of androstenedione, exhibiting both anabolic and mild androgenic properties.[2] It has also been identified as an aromatase inhibitor.[2][3] Due to its performance-enhancing capabilities, it is classified as a prohibited substance by the World Anti-Doping Agency (WADA).[2][3] Accurate and reliable quantification of 6α-methylandrostenedione and its metabolites in biological matrices, such as urine and plasma, is crucial for both doping control and clinical research.

Biological samples are complex mixtures containing numerous endogenous compounds that can interfere with analysis. Solid phase extraction is a powerful sample preparation technique used to isolate and concentrate analytes of interest from these complex matrices, thereby improving the accuracy and sensitivity of subsequent analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

The Principle of Solid Phase Extraction (SPE)

SPE is a form of digital (step-wise) chromatography that involves the partitioning of a compound between a solid stationary phase (the sorbent) and a liquid mobile phase.[5] The process relies on the differential affinity of the analyte and interfering compounds for the sorbent material. A typical SPE workflow consists of five key steps:

-

Conditioning: The sorbent is treated with an organic solvent to activate the stationary phase.[6]

-

Equilibration: The sorbent is rinsed with a solution similar in composition to the sample matrix to prepare it for sample loading.[6][7]

-

Loading: The sample is passed through the sorbent, and the analyte of interest is retained on the stationary phase.

-

Washing: The sorbent is washed with a specific solvent or solvent mixture to remove weakly bound interfering compounds while the analyte of interest remains bound.[7]

-

Elution: A strong solvent is used to disrupt the interaction between the analyte and the sorbent, allowing the analyte to be collected in a clean fraction.[7]

The success of an SPE method hinges on the careful selection of the sorbent and the optimization of the solvents used in each step.[4]

SPE Method Development and Optimization

The goal of SPE optimization is to achieve high, reproducible recovery of the analyte while minimizing matrix effects. This is accomplished through a systematic evaluation of sorbents and solvents.

Sorbent Selection

The choice of sorbent is dictated by the physicochemical properties of the analyte.[6] 6α-Methylandrostenedione is a neutral, hydrophobic steroid.[8] Therefore, reversed-phase sorbents are the most appropriate choice.

| Sorbent Type | Interaction Mechanism | Suitability for 6α-Methylandrostenedione |

| C18 (Octadecylsilane) | Hydrophobic (van der Waals forces) | A traditional and effective choice for nonpolar to moderately polar compounds.[4] |

| Polymeric (e.g., HLB) | Hydrophilic-Lipophilic Balanced | Offers excellent retention for a broad range of compounds and is less prone to drying out.[4][8] |

For this application note, we will proceed with a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent due to its versatility and robustness.[8]

Optimization of SPE Steps

The following workflow outlines a systematic approach to optimizing the wash and elution solvents. This process aims to identify the strongest wash solvent that does not elute the analyte and the weakest elution solvent that provides complete recovery.[9][10]

Caption: Workflow for the systematic optimization of SPE wash and elution steps.

Optimized SPE Protocol for 6α-Methylandrostenedione

This protocol is a starting point and may require further refinement based on the specific matrix and analytical instrumentation. For urine samples, a pre-treatment step involving enzymatic hydrolysis is necessary to cleave glucuronide conjugates.[2][3]

Sample Pre-treatment (Urine)

-

To 1 mL of urine, add an appropriate internal standard.

-

Add 1 mL of acetate buffer (pH 5.2).

-

Add 50 µL of β-glucuronidase enzyme.

-

Incubate at 55°C for 2 hours.

-

Centrifuge the sample to pellet any precipitate.

SPE Procedure

| Step | Reagent | Volume | Flow Rate |

| Conditioning | Methanol | 3 mL | 1-2 mL/min |

| Equilibration | Deionized Water | 3 mL | 1-2 mL/min |

| Loading | Pre-treated Sample | 1-2 mL | 0.5-1 mL/min |

| Washing 1 | 5% Methanol in Water | 3 mL | 1-2 mL/min |

| Washing 2 | 40% Methanol in Water | 3 mL | 1-2 mL/min |

| Elution | 90:10 Acetonitrile:Methanol | 2 mL | 0.5-1 mL/min |

Post-Elution

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS/MS analysis.

Method Validation

The optimized SPE method must be validated to ensure it is fit for its intended purpose.[11] Validation should be performed in accordance with the guidelines from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[12][13][14]

Caption: Key parameters for bioanalytical method validation.

Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample.[15] | No significant interference at the retention time of the analyte in blank matrix from at least six different sources. |

| Accuracy | The closeness of the determined value to the true value.[16] | The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%. |

| Precision | The agreement between a series of measurements.[16] | The relative standard deviation (RSD) should not exceed 15%, except at the LLOQ, where it should not exceed 20%. |

| Recovery | The extraction efficiency of the analytical method.[15] | Should be consistent, precise, and reproducible. |

| Matrix Effect | The suppression or enhancement of ionization of the analyte by co-eluting matrix components. | The coefficient of variation of the response from different lots of matrix should be ≤15%. |

| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte.[15] | A linear regression should yield a correlation coefficient (r²) of ≥0.99. |

| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentrations should be within ±15% of the initial concentration. |

Conclusion

This application note provides a systematic and scientifically sound approach to the development and optimization of a solid phase extraction method for 6α-methylandrostenedione. By carefully selecting the appropriate sorbent and meticulously optimizing the wash and elution steps, a robust and reliable method can be established. Adherence to international validation guidelines ensures that the developed method is fit for purpose and generates high-quality data for regulatory submissions and research applications.[12][13] Solid-phase extraction is a robust and efficient technique for the purification and concentration of steroid metabolites from complex biological matrices.[4]

References

-

Parr, M. K., et al. (2008). 6alpha-Methylandrostenedione: gas chromatographic mass spectrometric detection in doping control. Rapid Communications in Mass Spectrometry, 22(3), 321-329. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

-

International Council for Harmonisation. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

-

International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

Kołodziejski, P., et al. (2018). Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples. Molecules, 23(8), 1848. [Link]

-

R.E. Majors. (2013). Understanding and Improving Solid-Phase Extraction. LCGC North America, 31(3), 192-208. [Link]

-

Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. [Link]

-

Phenomenex. (2015). Optimizing Wash & Elution in SPE Method Development. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 6alpha-Methylandrostenedione: gas chromatographic mass spectrometric detection in doping control - PubMed [pubmed.ncbi.nlm.nih.gov]